molecular formula C13H22Br2O4 B14495727 Diethyl bromo(2-bromohexyl)propanedioate CAS No. 63045-69-2

Diethyl bromo(2-bromohexyl)propanedioate

Cat. No.: B14495727
CAS No.: 63045-69-2
M. Wt: 402.12 g/mol
InChI Key: YEZOJQOOOREJNM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl bromo(2-bromohexyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate. The process involves the reaction of diethyl propanedioate with 2-bromohexyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:

Diethyl propanedioate+2-bromohexyl bromideNaOEt, EtOHDiethyl bromo(2-bromohexyl)propanedioate\text{Diethyl propanedioate} + \text{2-bromohexyl bromide} \xrightarrow{\text{NaOEt, EtOH}} \text{this compound} Diethyl propanedioate+2-bromohexyl bromideNaOEt, EtOH​Diethyl bromo(2-bromohexyl)propanedioate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl bromo(2-bromohexyl)propanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form diethyl hexylpropanedioate by using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide, potassium thiolate, or primary amines in ethanol or methanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted diethyl propanedioates.

    Reduction: Diethyl hexylpropanedioate.

    Hydrolysis: Hexylmalonic acid and ethanol.

Scientific Research Applications

Diethyl bromo(2-bromohexyl)propanedioate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of diethyl bromo(2-bromohexyl)propanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is influenced by the presence of electron-withdrawing bromine atoms and electron-donating ethyl groups.

Comparison with Similar Compounds

Similar Compounds

    Diethyl propanedioate (Diethyl malonate): A precursor to diethyl bromo(2-bromohexyl)propanedioate, used in similar synthetic applications.

    Diethyl bromomalonate: Another brominated derivative of diethyl malonate, used in organic synthesis.

    Diethyl 2-bromo-2-methylmalonate: A structurally related compound with similar reactivity.

Uniqueness

This compound is unique due to the presence of two bromine atoms and a hexyl group, which impart distinct reactivity and properties compared to other similar compounds. Its specific structure allows for targeted applications in organic synthesis and material science.

Properties

CAS No.

63045-69-2

Molecular Formula

C13H22Br2O4

Molecular Weight

402.12 g/mol

IUPAC Name

diethyl 2-bromo-2-(2-bromohexyl)propanedioate

InChI

InChI=1S/C13H22Br2O4/c1-4-7-8-10(14)9-13(15,11(16)18-5-2)12(17)19-6-3/h10H,4-9H2,1-3H3

InChI Key

YEZOJQOOOREJNM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C(=O)OCC)(C(=O)OCC)Br)Br

Origin of Product

United States

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